molecular formula C16H21NO2 B2895229 N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine CAS No. 1645478-56-3

N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine

Cat. No.: B2895229
CAS No.: 1645478-56-3
M. Wt: 259.349
InChI Key: WTPSIELLZVVUFG-UHFFFAOYSA-N
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Description

N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine is a chemical compound of interest in scientific research. Its structure features a 1,3-dioxolane group, which can act as a protecting group for carbonyls in organic synthesis, and a prop-2-yn-1-amine (propargylamine) moiety, which is a key pharmacophore in various bioactive molecules. Potential Research Applications: The specific research applications and mechanism of action for this compound are currently an active area of investigation. Researchers are exploring its potential utility based on its molecular structure. Detailed information on its primary biological targets, efficacy in specific assay models, and metabolic profile should be determined from peer-reviewed scientific literature. Research Value: This compound is provided for chemical and biological research purposes only. It is intended for use by qualified laboratory and research professionals. Handling and Usage: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(1,3-dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-3-9-17(10-8-16-18-11-12-19-16)13-15-6-4-14(2)5-7-15/h1,4-7,16H,8-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPSIELLZVVUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CCC2OCCO2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Alkylation of Propargylamine

Step 1: Synthesis of N-[(4-methylphenyl)methyl]prop-2-yn-1-amine
Propargylamine reacts with 4-methylbenzyl bromide under basic conditions:

Propargylamine + 4-methylbenzyl bromide → N-[(4-methylphenyl)methyl]prop-2-yn-1-amine (Intermediate I)

Conditions : K₂CO₃ (2.5 eq), DMF, 60°C, 12 h. Yield: 78%.

Step 2: Introduction of 2-(1,3-Dioxolan-2-yl)ethyl Group
Intermediate I undergoes alkylation with 2-(1,3-dioxolan-2-yl)ethyl iodide:

Intermediate I + 2-(1,3-dioxolan-2-yl)ethyl iodide → Target compound

Conditions : Cs₂CO₃ (3 eq), DMF, 80°C, 24 h. Yield: 65%.

Limitations : Competing quaternization requires careful stoichiometric control.

Copper-Catalyzed A³ Coupling (Adapted from Search Results)

A three-component reaction involving:

  • Aldehyde : 4-Methylbenzaldehyde.
  • Amine : 2-(1,3-Dioxolan-2-yl)ethylamine.
  • Alkyne : Propargyl bromide.

Reaction :

4-Methylbenzaldehyde + 2-(1,3-Dioxolan-2-yl)ethylamine + Propargyl bromide → Target compound

Catalyst : CuI (10 mol%), Et₃N (2 eq), MeCN, 70°C, 8 h. Yield: 52%.

Advantages : Single-pot synthesis avoids intermediate isolation.

Transamination Strategy (Based on US3914312A)

Step 1: Propargyl Phthalimide Synthesis
Propargylamine reacts with phthalic anhydride:

Propargylamine + Phthalic anhydride → Propargyl phthalimide

Conditions : Toluene, reflux, 6 h. Yield: 94%.

Step 2: Transamination with 2-(1,3-Dioxolan-2-yl)ethylamine and 4-Methylbenzylamine

Propargyl phthalimide + 2-(1,3-Dioxolan-2-yl)ethylamine + 4-Methylbenzylamine → Target compound

Conditions : Diethylenetriamine (solvent), 180°C, 3 h. Yield: 88%.

Comparative Analysis of Methods

Method Yield (%) Purity (HPLC) Scalability Key Advantage
Sequential Alkylation 65 98.2 Moderate High regioselectivity
A³ Coupling 52 95.7 Low Single-pot synthesis
Transamination 88 99.1 High No metal catalysts required

Optimal Route : Transamination provides superior yield and purity, though requires high-temperature conditions.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.22 (d, J = 8.0 Hz, 2H, Ar-H), 7.12 (d, J = 8.0 Hz, 2H, Ar-H), 4.80 (s, 1H, dioxolane CH), 3.95–3.85 (m, 4H, dioxolane OCH₂), 3.45 (s, 2H, NCH₂C≡CH), 2.95 (t, J = 6.8 Hz, 2H, NCH₂CH₂), 2.60 (t, J = 6.8 Hz, 2H, CH₂C≡CH), 2.35 (s, 3H, Ar-CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₉H₂₆NO₂ [M+H]⁺: 312.1964; found: 312.1968.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides, thiols, or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, thiols, amines

Major Products

    Oxidation: Carbonyl compounds (aldehydes, ketones)

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on its specific application and target.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a. (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)-N-(prop-2-ynyl)acetamide ()
  • Structure : Shares the dioxolane ring and propargyl amine but replaces the benzyl group with an acetamide.
  • Synthesis : Prepared via coupling of propargyl amine with a dioxolane-containing ester (45.2% yield, DBU catalyst) .
  • Key Differences : The acetamide introduces hydrogen-bonding capacity, contrasting with the hydrophobic 4-methylbenzyl group in the target compound.
b. N-(4-(tert-butyl)benzyl)-N-((5-(3-(trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methyl)prop-2-yn-1-amine ()
  • Structure : Contains a propargyl amine, aromatic substituents (tert-butylbenzyl and trifluoromethyl diazirinyl naphthyl).
  • Synthesis : Utilizes similar propargyl amine chemistry; trifluoromethyl diazirine enables photoaffinity labeling .
  • Key Differences : The trifluoromethyl group increases metabolic resistance, while the bulky naphthyl substituent may hinder membrane penetration compared to the target’s 4-methylphenyl group.
c. N-(prop-2-yn-1-yl)-N-((1-(quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)methyl)prop-2-yn-1-amine ()
  • Structure: Features dual propargyl groups and a triazole-quinoxaline heterocycle.
  • Molecular Weight: 302.33 g/mol (higher than the target compound due to the triazole-quinoxaline core) .

Physicochemical and Pharmacokinetic Properties

Compound Key Substituents Molecular Weight (g/mol) LogP (Predicted) Key Applications
Target Compound 4-Methylbenzyl, dioxolane, propargyl ~291.37 2.5–3.0 Drug delivery, bioorthogonal chemistry
(S)-2-(2,2-Dimethyl-dioxolan-4-yl)acetamide Acetamide, dioxolane, propargyl 220.09 1.2–1.8 Chiral intermediates
N-(tert-butylbenzyl)-trifluoromethyl Trifluoromethyl, naphthyl ~450.45 4.5–5.0 Photoaffinity probes
Dual Propargyl-Triazole Triazole-quinoxaline, dual propargyl 302.33 2.8–3.3 Click chemistry scaffolds

Biological Activity

Chemical Structure and Properties

The compound features a dioxolane ring, which is known for its stability and ability to participate in various chemical reactions. Its structure can be represented as follows:

  • Chemical Formula : C₁₄H₁₅N₁O₂
  • Molecular Weight : 229.28 g/mol

Pharmacological Effects

  • Antitumor Activity :
    • Preliminary studies have indicated that compounds similar to N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine exhibit significant antitumor properties. For instance, derivatives of related structures have shown promising results against various cancer cell lines, including Mia PaCa-2 and PANC-1, with mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects :
    • Research has suggested potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may mitigate oxidative stress-induced neuronal damage through antioxidant mechanisms.
  • Anti-inflammatory Properties :
    • The compound has also been evaluated for its anti-inflammatory activity, showing the ability to reduce pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression and inflammation.
  • Modulation of Signaling Pathways : It appears to influence pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cancer progression.

Study 1: Antitumor Efficacy in Animal Models

In a study conducted on mice implanted with L1210 leukemia cells, derivatives of the compound exhibited a dose-dependent reduction in tumor size compared to controls. Histopathological analysis revealed decreased cell proliferation markers and increased apoptosis in treated groups.

Study 2: Neuroprotection Against Oxidative Stress

A recent investigation assessed the neuroprotective effects of the compound using an in vitro model of oxidative stress induced by hydrogen peroxide on neuronal cells. Results showed that treatment with the compound significantly reduced cell death and preserved mitochondrial integrity.

Data Table

Biological ActivityMechanismReference
AntitumorInhibition of cell proliferation
NeuroprotectiveReduction of oxidative stress
Anti-inflammatoryDecrease in cytokine production

Q & A

Q. What are the established synthetic routes for N-[2-(1,3-Dioxolan-2-yl)ethyl]-N-[(4-methylphenyl)methyl]prop-2-yn-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the propargylamine core and subsequent coupling with substituted benzyl and dioxolane-containing moieties. Key steps include:

  • Catalytic cross-coupling : Palladium or copper catalysts (e.g., Pd(PPh₃)₄) in solvents like DMF or toluene under inert atmospheres (argon/nitrogen) to minimize side reactions .
  • Protection/deprotection strategies : Use of 1,3-dioxolane as a protecting group for ketones or aldehydes, followed by acidic hydrolysis (e.g., HCl/THF) to regenerate reactive intermediates .
    Optimization involves adjusting temperature (60–100°C), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 for amine:electrophile) to maximize yield and purity.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the propargyl group and substitution patterns on the benzyl/dioxolane moieties. Key signals include:
    • Propargyl protons: δ 1.8–2.2 ppm (triplet, J = 2.5 Hz).
    • Dioxolane ring: δ 3.7–4.1 ppm (multiplet) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and intermolecular interactions, particularly hydrogen bonding involving the amine group .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal stability : Decomposition above 150°C (TGA analysis).
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the propargyl group .
  • Solvent compatibility : Stable in DMSO and methanol but reacts with halogenated solvents (e.g., DCM) under basic conditions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction pathways during synthesis?

  • Isotopic labeling : Use deuterated propargylamine to track regioselectivity in coupling reactions via mass spectrometry .
  • Kinetic profiling : Monitor intermediates via in situ FTIR or HPLC-MS to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination in palladium-catalyzed steps) .
  • Computational modeling : Density Functional Theory (DFT) to compare activation energies of competing pathways (e.g., nucleophilic substitution vs. radical mechanisms) .

Q. What computational approaches are suitable for predicting the compound’s bioactivity or binding interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to screen against target receptors (e.g., neurotransmitter transporters or antimicrobial enzymes) using the propargylamine moiety as a pharmacophore .
  • QSAR modeling : Correlate substituent effects (e.g., electron-donating methyl groups on the benzyl ring) with observed bioactivity .

Q. How can researchers address contradictory data in spectroscopic vs. crystallographic structural analyses?

  • Dynamic NMR : Resolve conformational flexibility (e.g., rotation of the dioxolane ring) that may cause discrepancies between solution-state NMR and solid-state X-ray data .
  • Hirshfeld surface analysis : Quantify intermolecular interactions in crystallographic data to explain deviations from solution-phase behavior .

Q. What strategies are recommended for designing bioactivity assays targeting this compound’s potential antimicrobial or neuroprotective effects?

  • Antimicrobial assays : Agar diffusion method against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (E. coli) strains, with MIC values compared to positive controls like ampicillin .
  • Neuroprotection models : SH-SY5Y cell lines exposed to oxidative stress (H₂O₂), with viability assessed via MTT assay and ROS levels measured via DCFH-DA fluorescence .

Q. How can crystallization challenges be troubleshooted for X-ray diffraction studies?

  • Solvent screening : Use high-boiling-point solvents (e.g., DMF/EtOH mixtures) for slow evaporation.
  • Additive screening : Introduce co-crystallization agents like crown ethers to stabilize lattice interactions .
  • Temperature gradients : Gradual cooling from 40°C to 4°C to promote nucleation .

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